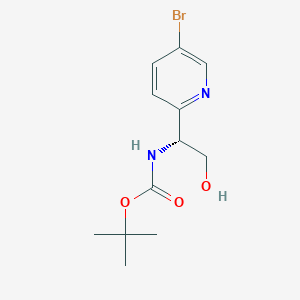

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate

Description

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate (CAS: 2126088-15-9) is a chiral carbamate derivative with a molecular formula of C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.18 g/mol. It features a tert-butyl carbamate group linked to a 2-hydroxyethyl chain and a 5-bromopyridin-2-yl aromatic ring. This compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor development .

Key properties include:

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFGXAHOXMEWQU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate typically involves the reaction of ®-2-amino-1-(5-bromopyridin-2-yl)ethanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography would be used to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Bromine

The bromine atom at the 5-position of the pyridine ring undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) reactions under mild conditions due to electron-withdrawing effects of the adjacent nitrogen.

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by the pyridine nitrogen. Steric hindrance from the tert-butyl group slows substitution kinetics compared to non-bulky analogs .

Carbamate Group Hydrolysis

The tert-butyl carbamate moiety undergoes acid- or base-catalyzed hydrolysis , enabling deprotection to the free amine.

Kinetic Data : Hydrolysis under acidic conditions follows first-order kinetics with a rate constant at 25°C .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl side chain is susceptible to oxidation.

| Oxidizing Agent | Product(s) | Yield | Stereochemical Outcome |

|---|---|---|---|

| Dess-Martin periodinane/DCM | (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate | 88% | Ketone formed without epimerization |

| Pyridinium chlorochromate (PCC) | (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate | 63% | Requires anhydrous conditions |

Substrate Limitations : Strong oxidants like KMnO<sub>4</sub> lead to decomposition of the pyridine ring.

Coupling Reactions via Activated Intermediates

The hydroxyl group participates in Mitsunobu reactions and sulfonylation .

Key Application : These intermediates serve as precursors for introducing nitrogen- or sulfur-containing functionalities in drug discovery .

Stereospecific Transformations

The (R)-configuration at C1 influences reactivity:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is C12H17BrN2O3. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-bromopyridine and a hydroxyethyl group. This unique configuration contributes to its reactivity and interaction with biological targets.

Scientific Research Applications

1. Chemical Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. It can facilitate the construction of various derivatives that may possess enhanced biological activity or novel properties .

- Reagent in Organic Reactions : It can be utilized as a reagent in organic reactions, particularly those involving nucleophilic substitutions or coupling reactions, which are essential for developing new pharmaceuticals.

2. Biological Research

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor, particularly in studies focusing on enzyme kinetics and mechanisms of action. Its interaction with specific enzymes can provide insights into metabolic pathways and disease mechanisms.

- Receptor Ligand Studies : Research indicates that it may act as a ligand for certain receptors, thereby influencing cellular signaling pathways. This property is crucial for understanding drug-receptor interactions and designing new therapeutics.

3. Medicinal Chemistry

- Therapeutic Potential : Preliminary studies suggest that this compound could have therapeutic applications, particularly in treating conditions related to enzyme dysfunctions or receptor malfunctions. Its efficacy as a precursor in drug development is under investigation .

- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Data Table: Summary of Applications

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential applications in treating metabolic disorders.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of derivatives derived from this compound demonstrated effective antibacterial activity against several pathogenic strains. This highlights its potential role in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl carbamate group is a common scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:

*Similarity scores from are based on Tanimoto coefficients using structural fingerprints.

Physicochemical and Reactivity Differences

- Halogen Effects : Bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine in CAS 1799420-92-0 may enhance metabolic stability but reduce reactivity in substitution reactions .

- Aromatic Systems : Pyridine (target) vs. pyrimidine (CAS 1799420-92-0) or biphenyl (CAS 3) rings influence electronic properties and binding affinities in biological targets.

Research and Application Context

- Target Compound : Likely employed in kinase inhibitor synthesis due to bromine’s role in aromatic interactions and hydroxyl’s hydrogen-bonding capacity.

- Pyrimidine Analogs (e.g., CAS 1799420-92-0): Potential use in antiviral or anticancer agents, leveraging fluorine’s electronegativity .

- Biphenyl Derivative : Suitable for structural studies or as a building block in polymer chemistry .

Biological Activity

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been studied as a selective inhibitor of PKMYT1, a kinase that regulates CDK1 phosphorylation. Inhibition of PKMYT1 can lead to cell cycle disruption and increased apoptosis in cancer cells, making it a potential therapeutic agent for certain types of cancer .

Inhibition of PKMYT1

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against PKMYT1. This inhibition is significant as it can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents. The following table summarizes the IC values for various analogs compared to this compound:

| Compound | PKMYT1 IC (μM) |

|---|---|

| This compound | 0.69 |

| Analog 1 | 0.011 |

| Analog 2 | 4.1 |

| Analog 3 | 1.2 |

This data indicates that the compound is among the more potent inhibitors identified in recent screenings .

Cellular Assays

Cell-based assays have confirmed that the compound effectively inhibits the phosphorylation of CDK1 at Thr14, a direct substrate of PKMYT1. This activity suggests that it could be used as an adjunct therapy in cancers characterized by dysregulated cell cycle progression .

Toxicity and Safety Profile

Despite its promising biological activity, the safety profile of this compound must be thoroughly evaluated. Preliminary studies indicate that while it shows low toxicity in vitro, further investigations are necessary to determine its effects in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate, and how are intermediates characterized?

- Methodological Answer : A common approach involves coupling 5-bromo-2-pyridinyl derivatives with a chiral hydroxyethylcarbamate precursor. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres. Key intermediates, such as tert-butyl N-(5-bromopyridin-2-yl)carbamate (CAS: 159451-66-8), are characterized using NMR to confirm regioselectivity and purity. For instance, NMR peaks at δ 8.22 (s, 1H) and 3.56 (d, J=6.6 Hz, 2H) are typical for tert-butyl and pyridinyl protons .

Q. How is the stereochemical integrity of the (R)-configured hydroxyethyl group maintained during synthesis?

- Methodological Answer : Chiral resolution or asymmetric catalysis is employed. For example, chiral auxiliaries (e.g., tert-butyl carbamates) are used to preserve configuration during reactions. Polarimetry or chiral HPLC validates enantiomeric excess (>98%), while X-ray crystallography (using SHELX software ) can confirm absolute configuration in crystalline intermediates.

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer : Store refrigerated (2–8°C) in tightly sealed containers to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, ignition sources, and electrostatic discharge. Use PPE (gloves, goggles) and ensure fume hood ventilation during handling. Spills should be vacuumed or swept into inert containers .

Advanced Research Questions

Q. How can conflicting NMR data for tert-butyl carbamate derivatives be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Use deuterated solvents (e.g., CDCl) and variable-temperature NMR to identify rotational barriers. For example, splitting of tert-butyl signals at low temperatures indicates restricted rotation. Cross-validation with high-resolution mass spectrometry (HRMS) or IR spectroscopy (C=O stretch ~1700 cm) adds confidence .

Q. What catalytic systems optimize the coupling of 5-bromopyridin-2-yl groups with chiral hydroxyethylcarbamates?

- Methodological Answer : Pd-based catalysts (e.g., Pd(dba)/BINAP) in toluene or THF at 80–100°C achieve >80% yield. A table comparing conditions:

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dba)/BINAP | Toluene | 80 | 85 | |

| Pd(OAc)/XPhos | THF | 100 | 78 |

- Lower yields with Pd(OAc) may stem from ligand instability. Microwave-assisted synthesis reduces reaction time but risks racemization .

Q. How does the bromopyridinyl moiety influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The 5-bromo group acts as a leaving site for Suzuki-Miyaura couplings or nucleophilic aromatic substitution. Computational studies (DFT) show electron-withdrawing effects enhance electrophilicity at C5. For example, coupling with arylboronic acids under Pd catalysis introduces diverse substituents while retaining carbamate stability .

Q. What strategies mitigate decomposition during purification of hygroscopic intermediates?

- Methodological Answer : Use anhydrous silica gel for column chromatography and avoid protic solvents (e.g., MeOH). Lyophilization or azeotropic drying (toluene/EtOAc) removes traces of water. For sensitive intermediates, flash chromatography under N atmosphere preserves integrity .

Safety and Compliance

Q. What are the key hazards and waste disposal protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.